molecular formula C6H10ClN B6288841 (2R)-2-ethynylpyrrolidine hydrochloride CAS No. 2199141-10-9

(2R)-2-ethynylpyrrolidine hydrochloride

Cat. No.: B6288841
CAS No.: 2199141-10-9
M. Wt: 131.60 g/mol
InChI Key: JCPYAASBKIGFSE-RGMNGODLSA-N
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Description

(2R)-2-ethynylpyrrolidine hydrochloride: is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of an ethynyl group attached to the second carbon of the pyrrolidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethynylpyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2R)-2-ethynylpyrrolidine.

    Reaction with Hydrochloric Acid: The (2R)-2-ethynylpyrrolidine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and concentration.

    Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-ethynylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted pyrrolidines.

Scientific Research Applications

Chemistry: (2R)-2-ethynylpyrrolidine hydrochloride is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

Biology: In biological research, it is used to study enzyme mechanisms and as a probe in biochemical assays.

Industry: In the industrial sector, it is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-ethynylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring provides a rigid framework that enhances the compound’s stability and selectivity in binding to target molecules.

Comparison with Similar Compounds

  • (2R)-2-methylpyrrolidine hydrochloride
  • (2R)-2-(diphenylmethyl)pyrrolidine hydrochloride
  • (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride

Comparison:

  • (2R)-2-ethynylpyrrolidine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties compared to other similar compounds.
  • (2R)-2-methylpyrrolidine hydrochloride lacks the ethynyl group, resulting in different chemical reactivity and applications.
  • (2R)-2-(diphenylmethyl)pyrrolidine hydrochloride has a bulkier substituent, affecting its steric properties and binding interactions.
  • (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride contains fluorine atoms, which influence its electronic properties and reactivity.

Properties

IUPAC Name

(2R)-2-ethynylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-6-4-3-5-7-6;/h1,6-7H,3-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPYAASBKIGFSE-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1CCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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